molecular formula C7H10BrN3S B1371964 4-Bromo-2-(piperazin-1-YL)thiazole CAS No. 668484-59-1

4-Bromo-2-(piperazin-1-YL)thiazole

Cat. No. B1371964
M. Wt: 248.15 g/mol
InChI Key: CSONQEZENAVGRM-UHFFFAOYSA-N
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Description

4-Bromo-2-(piperazin-1-yl)thiazole is a synthetic compound, commonly referred to as 4-Br-PZT, with a wide range of scientific applications. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound has a molecular weight of 200.2 Da and a melting point of 102-104°C. 4-Br-PZT has been used in organic synthesis, as a synthetic intermediate in medicinal chemistry, and as a building block for other compounds. It has also been used in the preparation of polymers, and as a dye sensitizer for solar cells.

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : The compound has been studied for its antimicrobial activity, particularly against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
  • Methods of Application : The study used fluorescence microscopy to measure the compound’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of the compound on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether the compound inhibits DNA gyrase .
  • Results or Outcomes : The compound was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with the compound, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of the compound increased .

Antifungal Activity

  • Scientific Field : Mycology
  • Summary of Application : Certain thiazole derivatives have been found to exhibit moderate antifungal activity against Candida albicans strains and Candida galibrata .
  • Methods of Application : The study likely involved in vitro testing of the compounds against various fungal strains .
  • Results or Outcomes : Compounds exhibited moderate antifungal activity against specific strains of Candida .

Biological Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist with antithrombotic activity, bacterial DNA gyrase B inhibitor, antitumor and cytotoxic activity .
  • Methods of Application : These activities are typically evaluated through a variety of in vitro and in vivo assays, depending on the specific activity being studied .

Antidepressant Molecules

  • Scientific Field : Psychopharmacology
  • Summary of Application : Thiazole derivatives have been used in the synthesis of antidepressant molecules. They have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Methods of Application : The synthesis of these molecules often involves metal-catalyzed reactions .
  • Results or Outcomes : Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Potential Treatments for Neurological Disorders

  • Scientific Field : Neuropharmacology
  • Summary of Application : The piperazine ring, a component of “4-Bromo-2-(piperazin-1-YL)thiazole”, is found in potential treatments for Parkinson’s and Alzheimer’s disease .
  • Methods of Application : These compounds are typically evaluated through a variety of in vitro and in vivo assays, depending on the specific activity being studied .
  • Results or Outcomes : While more research is needed, these compounds have shown promise in the treatment of these neurological disorders .

properties

IUPAC Name

4-bromo-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c8-6-5-12-7(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSONQEZENAVGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671671
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(piperazin-1-YL)thiazole

CAS RN

668484-59-1
Record name 1-(4-Bromo-2-thiazolyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668484-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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